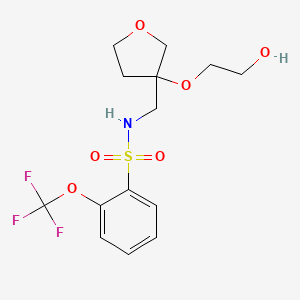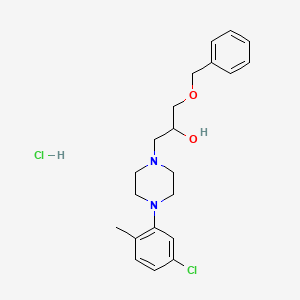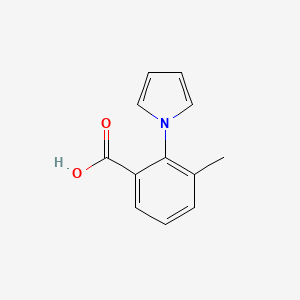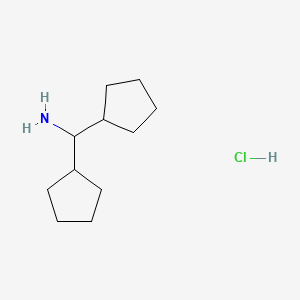![molecular formula C17H12N4OS2 B2447033 1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868967-07-1](/img/structure/B2447033.png)
1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone” is a complex organic compound that belongs to the class of heterocyclic compounds . It consists of multiple functional groups, including a phenyl group, a thiophene ring, a triazolo ring, and a pyridazine ring . This compound is likely to have interesting chemical and biological properties due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The exact structure can be determined using techniques such as X-ray diffraction analysis . The geometric data obtained from such analysis can be very close to the results calculated using density functional theory (DFT) for the optimized structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. For example, formations of certain intermediates are similar to the reaction of hydrazonoyl chloride with 1-phenyl-1,4-dihydrotetrazole-5-thione .Applications De Recherche Scientifique
Antiviral Activity
Compounds similar to 1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone have been explored for their antiviral properties. Specifically, certain derivatives have shown promising antiviral activity against hepatitis-A virus (HAV) and human immunodeficiency virus (HIV). Compound 15, a derivative of 6‐Phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine, exhibited significant effects on HAV in a study by Shamroukh and Ali (2008) (Shamroukh & Ali, 2008). Furthermore, a series of derivatives synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol demonstrated both anticoronavirus and antitumoral activities, with certain structural modifications enhancing these properties (Jilloju et al., 2021).
Antimicrobial Activity
Several derivatives of the core structure have been studied for their potential antimicrobial effects. For example, novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety, exhibited moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Additionally, novel sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone were found to have high antioxidant activity and showed significant antimicrobial potential (Sarac et al., 2020).
Therapeutic Applications
Anti-Inflammatory and Anticancer Activity
Compounds structurally related to this compound have been explored for potential anti-inflammatory and anticancer properties. A study by Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and found that certain derivatives exhibited remarkable anti-inflammatory activity, comparable to the standard drug indomethacin (Karande & Rathi, 2017). Additionally, a one-pot synthesis approach for triazolothiadiazine derivatives revealed compounds with significant in vitro anticancer activity against various cancer cell lines (Arandkar & Vedula, 2018).
Synthesis and Chemical Utility
Heterocyclic Synthesis
The versatility of this compound and its derivatives in synthesizing various heterocyclic compounds is notable. Salem et al. (2021) highlighted the utility of 1-(4-substituted-aminophenyl)ethanones and their derivatives as critical intermediates for synthesizing heterocycles such as thiophene, oxazole, and triazole (Salem et al., 2021). Similarly, a series of novel heterocyclic compounds incorporating thiadiazolyl and aryl moieties were synthesized, offering a new approach for further scientific exploration (Li et al., 2012).
Mécanisme D'action
Target of Action
Compounds containing thethiophene nucleus and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes like carbonic anhydrase , cholinesterase , alkaline phosphatase , lipase , and aromatase .
Mode of Action
Compounds with similar structures have been shown to interact with their targets throughhydrogen bond accepting and donating characteristics , enabling them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, includinganticancer , antimicrobial , analgesic and anti-inflammatory , antioxidant , antiviral , and antitubercular effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Thethiophene nucleus and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to be soluble in most organic solvents but insoluble in water , which may influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Given the interesting chemical structure and potential biological activities of this compound, future research could focus on further exploring its properties and potential applications. This could include conducting more detailed studies on its synthesis, investigating its mechanism of action in more detail, and evaluating its potential use in various applications such as in the development of new drugs .
Analyse Biochimique
Biochemical Properties
The compound 1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone, due to its triazole core, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to various biochemical reactions, contributing to its versatile biological activities .
Cellular Effects
Triazole compounds have been reported to show a wide range of effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-13(12-5-2-1-3-6-12)11-24-16-9-8-15-18-19-17(21(15)20-16)14-7-4-10-23-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUDHOFHLKDEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)

![3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2446957.png)




![Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2446964.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2446966.png)
![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)

![1,3,5-Trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2446970.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)